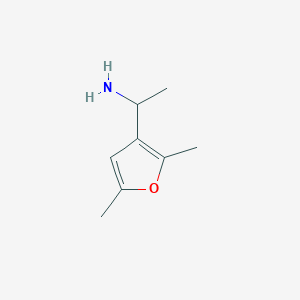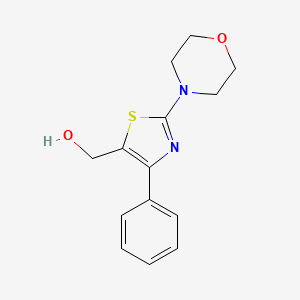
N-(5-Amino-2-methoxyphenyl)isonicotinamide
Übersicht
Beschreibung
N-(5-Amino-2-methoxyphenyl)isonicotinamide, or NAM-PNI, is an organic compound that has been studied for its potential applications in scientific research. NAM-PNI is a derivative of nicotinamide, an amide of nicotinic acid, and is composed of an amine group and a phenyl ring. NAM-PNI has been found to have a variety of biochemical and physiological effects, and has been studied for its potential use in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Green Synthesis Using Isonicotinic Acid
Isonicotinic acid has been utilized as a dual and biological organocatalyst in a green and efficient method for synthesizing pyranopyrazoles. This method involves a one-pot four-component condensation reaction, emphasizing the role of isonicotinic acid in promoting green chemistry practices in organic synthesis (Zolfigol et al., 2013).
PET Imaging Agents in Alzheimer's Disease
Isonicotinamide derivatives have been synthesized and explored as potential PET imaging agents for visualizing GSK-3 enzyme activity in Alzheimer's disease. The synthesis involves a series of reactions starting from methyl 2-aminoisonicotinate, highlighting the potential of these derivatives in neurological research and diagnostics (Gao et al., 2017).
Antimicrobial Activity
N-[5-(4-substituted)-1H-1,2,3-triazol-1-yl]isonicotinamide derivatives have been synthesized and shown significant antimicrobial activity against various microorganisms. This finding underscores the potential of these derivatives in developing new antimicrobial agents (Mishra et al., 2010).
Corrosion Inhibition
Isonicotinamide derivatives have been studied for their inhibitory effects on steel corrosion in acidic environments. This research is crucial for understanding the chemical properties of these compounds and their potential industrial applications in corrosion control (Ansari et al., 2015).
Eigenschaften
IUPAC Name |
N-(5-amino-2-methoxyphenyl)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-18-12-3-2-10(14)8-11(12)16-13(17)9-4-6-15-7-5-9/h2-8H,14H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKZNHVWUJXYAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-1-[4-(methylthio)phenyl]ethanol](/img/structure/B1367876.png)
![3,5-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1367878.png)





![2-[(3-Fluorophenyl)formamido]propanoic acid](/img/structure/B1367897.png)


![2-(methylamino)-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B1367909.png)

